molecular formula C5H9N3 B1310917 1,5-dimethyl-1H-pyrazol-3-amine CAS No. 35100-92-6

1,5-dimethyl-1H-pyrazol-3-amine

Cat. No. B1310917
CAS RN: 35100-92-6
M. Wt: 111.15 g/mol
InChI Key: YGRLFMMSIGPOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-1H-pyrazol-3-amine is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The specific structure of 1,5-dimethyl-1H-pyrazol-3-amine suggests that it contains methyl groups at the 1 and 5 positions and an amine group at the 3 position on the pyrazole ring. While the provided papers do not directly discuss 1,5-dimethyl-1H-pyrazol-3-amine, they do provide insights into the chemistry of related pyrazole compounds, which can be used to infer some of the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the functionalization of existing pyrazole compounds or the formation of the pyrazole ring itself through various organic reactions. For instance, the synthesis of 3,5-dimethyl-4-aminomethylpyrazole ligands involves aminoalkylation of 3,5-dimethylpyrazole . Similarly, the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole is achieved under phase transfer catalysis conditions with ultrasonic irradiation, indicating that pyrazole derivatives can be synthesized using a variety of techniques, including phase transfer catalysis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic properties of the molecule. For example, the X-ray structure analysis of certain pyrazolate rhodium(I) complexes reveals the neutral nature of bridging-pyrazolate ligands . This suggests that the molecular structure of pyrazole derivatives can significantly impact their ability to coordinate with metal ions and form complexes.

Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions. The reactivity of pyrazole blue, a related compound, with primary aromatic amines, dimethyl amine, and benzyl amine, indicates that pyrazole derivatives can undergo addition reactions . Furthermore, pyrazole derivatives can also engage in cycloaddition reactions, as demonstrated by the reactivity of pyrazole blue in Diels-Alder reactions . These findings suggest that 1,5-dimethyl-1H-pyrazol-3-amine could potentially participate in similar addition and cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific substituents. For example, the solubility of synthesized pyrazolate rhodium(I) complexes in polar solvents such as water indicates that certain pyrazole derivatives can be designed to have desirable solubility characteristics . The kinetic study of the synthesis of a pyrazole derivative under phase transfer catalysis conditions provides information on the reaction rates and the influence of various factors such as temperature and catalyst concentration . These studies suggest that the physical and chemical properties of pyrazole derivatives, including 1,5-dimethyl-1H-pyrazol-3-amine, can be tailored through careful selection of reaction conditions and substituents.

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
    • They are used as scaffolds in the synthesis of bioactive chemicals .
    • Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used in various fields of science .
  • Agrochemistry

    • Pyrazoles are also used in agrochemistry .
  • Coordination Chemistry

    • In coordination chemistry, pyrazoles are often used .
  • Organometallic Chemistry

    • Pyrazoles are used in organometallic chemistry .
  • Catalysis

    • Pyrazole-based ligands, including those derived from 1,5-dimethyl-1H-pyrazol-3-amine, have been used in catalysis .
    • These ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .
    • They were used to evaluate their catalytic properties in the oxidation reaction of catechol to o-quinone .
    • The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .
  • Pharmaceuticals

    • Pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • These compounds have been used in various applications: a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .
  • Synthetic Chemistry

    • Pyrazoles, including 1,5-dimethyl-1H-pyrazol-3-amine, are used in synthetic chemistry .
    • They are used in various synthetic approaches such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • A special emphasis is placed on a thorough examination of response processes .
  • Biological Activities

    • Pyrazole derivatives have been reported to have various biological activities .
    • They have been used as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .

Safety And Hazards

Safety precautions for handling 1,5-dimethyl-1H-pyrazol-3-amine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

1,5-dimethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4-3-5(6)7-8(4)2/h3H,1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRLFMMSIGPOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426904
Record name 1,5-dimethyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-dimethyl-1H-pyrazol-3-amine

CAS RN

35100-92-6
Record name 1,5-dimethyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethyl-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-dimethyl-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
1,5-dimethyl-1H-pyrazol-3-amine
Reactant of Route 3
1,5-dimethyl-1H-pyrazol-3-amine
Reactant of Route 4
Reactant of Route 4
1,5-dimethyl-1H-pyrazol-3-amine
Reactant of Route 5
1,5-dimethyl-1H-pyrazol-3-amine
Reactant of Route 6
1,5-dimethyl-1H-pyrazol-3-amine

Citations

For This Compound
5
Citations
W Mao, M Ning, Z Liu, Q Zhu, Y Leng… - Bioorganic & medicinal …, 2012 - Elsevier
A series of benzamide derivatives were assembled by using the privileged-fragment-merging (PFM) strategy and their SAR studies as glucokinase activators were described. …
Number of citations: 56 www.sciencedirect.com
Y Zhao, B Zhou, L Bai, L Liu, CY Yang… - Journal of medicinal …, 2018 - ACS Publications
We report the structure-based discovery of CF53 (28) as a highly potent and orally active inhibitor of bromodomain and extra-terminal (BET) proteins. By the incorporation of a NH-…
Number of citations: 26 pubs.acs.org
S Hameed P, S Solapure, V Patil, PP Henrich… - Nature …, 2015 - nature.com
The widespread emergence of Plasmodium falciparum (Pf) strains resistant to frontline agents has fuelled the search for fast-acting agents with novel mechanism of action. Here, we …
Number of citations: 65 www.nature.com
S Zhang, C Huang, X Lyu, P Wang, Y Zang… - European journal of …, 2020 - Elsevier
Inhibition of MAP3K kinase ASK1 has been an attractive strategy for the treatment of nonalcoholic steatohepatitis and multiple sclerosis, among others. Herein, we reported the …
Number of citations: 10 www.sciencedirect.com
MA Fitzgerald, O Soltani, C Wei, D Skliar… - The Journal of …, 2015 - ACS Publications
BMS-911543 is a complex pyrrolopyridine investigated as a potential treatment for myeloproliferative disorders. The development of a short and efficient synthesis of this molecule is …
Number of citations: 33 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.